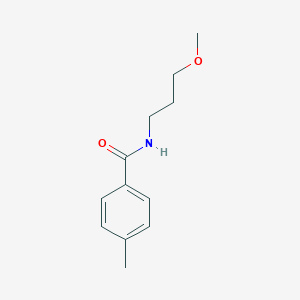
4-tert-butyl-N-cyclopentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-cyclopentylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the benzamide family and is commonly referred to as BCTC. This compound has shown promise in the treatment of various conditions, including chronic pain, inflammation, and cancer.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-cyclopentylbenzamide is not fully understood, but it is believed to act as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a receptor that is involved in the transmission of pain signals and is upregulated in conditions of chronic pain and inflammation. By blocking this receptor, 4-tert-butyl-N-cyclopentylbenzamide may reduce pain and inflammation.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, 4-tert-butyl-N-cyclopentylbenzamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells, which may contribute to its anti-inflammatory properties. Additionally, it has been found to inhibit the proliferation and migration of cancer cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butyl-N-cyclopentylbenzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied in animal models and has shown promise in the treatment of various conditions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Orientations Futures
There are several future directions for research on 4-tert-butyl-N-cyclopentylbenzamide. One area of interest is the development of more potent and selective TRPV1 antagonists, which may have improved therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-tert-butyl-N-cyclopentylbenzamide and to optimize its therapeutic potential. Finally, more research is needed to determine the safety and efficacy of this compound in humans, as most of the studies to date have been conducted in animal models.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-cyclopentylbenzamide involves the reaction of 4-tert-butylbenzoic acid with cyclopentylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields a white crystalline solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
4-tert-butyl-N-cyclopentylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models and is being investigated as a treatment for chronic pain. Additionally, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases, such as arthritis. Furthermore, 4-tert-butyl-N-cyclopentylbenzamide has shown promise in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C16H23NO |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
4-tert-butyl-N-cyclopentylbenzamide |
InChI |
InChI=1S/C16H23NO/c1-16(2,3)13-10-8-12(9-11-13)15(18)17-14-6-4-5-7-14/h8-11,14H,4-7H2,1-3H3,(H,17,18) |
Clé InChI |
IXQUFQYNFFTNSW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCC2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)
![N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291786.png)
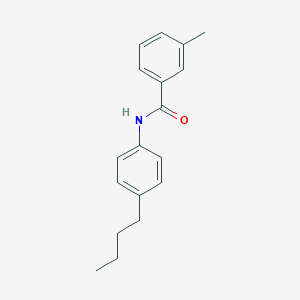
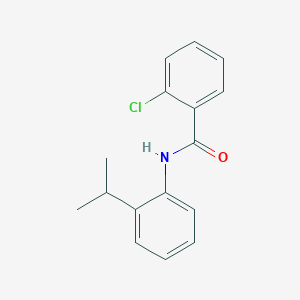




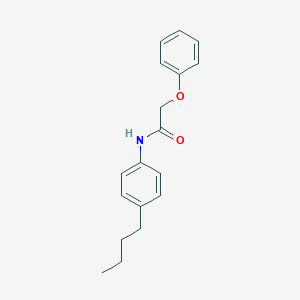
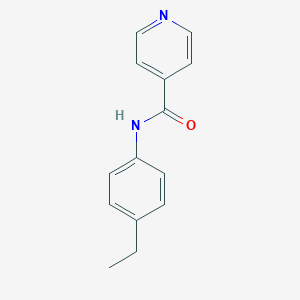
![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
